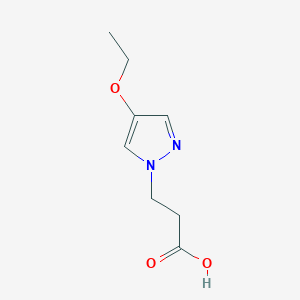

3-(4-Ethoxypyrazol-1-yl)-propionic acid

Beschreibung

BenchChem offers high-quality 3-(4-Ethoxypyrazol-1-yl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxypyrazol-1-yl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(4-ethoxypyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-2-13-7-5-9-10(6-7)4-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLZXKRWLOCSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-(4-Ethoxypyrazol-1-yl)-propionic acid: A Technical Guide

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-(4-Ethoxypyrazol-1-yl)-propionic acid, a molecule of interest for researchers in drug discovery and development. The proposed synthesis is a multi-step process commencing with the formation of a 4-hydroxypyrazole intermediate, followed by etherification to install the ethoxy group, and culminating in N-alkylation to introduce the propionic acid side chain. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 3-(4-Ethoxypyrazol-1-yl)-propionic acid can be strategically divided into three key stages:

-

Synthesis of 4-Hydroxypyrazole: Formation of the core pyrazole ring with a hydroxyl group at the C4 position.

-

Etherification of 4-Hydroxypyrazole: Conversion of the hydroxyl group to an ethoxy group to yield 4-ethoxypyrazole.

-

N-Alkylation and Hydrolysis: Introduction of the propionic acid moiety onto the N1 position of the pyrazole ring.

The overall synthetic scheme is presented below:

Caption: Overall synthetic strategy for 3-(4-Ethoxypyrazol-1-yl)-propionic acid.

Experimental Protocols

This section provides detailed methodologies for each stage of the synthesis. The protocols are based on established chemical transformations for similar molecular scaffolds.

Stage 1: Synthesis of 4-Hydroxypyrazole

A plausible route to 4-hydroxypyrazole involves the reaction of a vinyl azide with hydrazine hydrate.[1]

Protocol:

-

To a solution of the appropriate vinyl azide precursor (1.0 eq) in a suitable solvent such as ethanol, add sodium hydroxide (2.0 eq).

-

To this mixture, add hydrazine hydrate (1.0-1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture for 8-12 hours at room temperature.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-hydroxypyrazole.

Stage 2: Etherification of 4-Hydroxypyrazole to 4-Ethoxypyrazole

The conversion of 4-hydroxypyrazole to 4-ethoxypyrazole can be achieved via a Williamson ether synthesis.

Protocol:

-

Dissolve 4-hydroxypyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

-

Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the residue by silica gel chromatography to yield 4-ethoxypyrazole.

Stage 3: N-Alkylation of 4-Ethoxypyrazole and Subsequent Hydrolysis

The introduction of the propionic acid side chain is proposed via a Michael addition to ethyl acrylate, followed by ester hydrolysis. This approach often favors N1 alkylation in pyrazoles.

Protocol for Michael Addition:

-

In a round-bottom flask, dissolve 4-ethoxypyrazole (1.0 eq) in a suitable solvent such as acetonitrile or without a solvent.

-

Add ethyl acrylate (1.5 eq) to the solution.

-

A basic catalyst, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phase-transfer catalyst, can be added to facilitate the reaction, though some Michael additions of pyrazoles can proceed without a catalyst.[2]

-

Heat the reaction mixture at a temperature ranging from room temperature to reflux, and monitor its progress by TLC.

-

Once the reaction is complete, remove the excess ethyl acrylate and solvent under reduced pressure.

-

The crude product, ethyl 3-(4-ethoxypyrazol-1-yl)propanoate, can be purified by column chromatography or used directly in the next step.

Protocol for Hydrolysis:

-

Dissolve the crude ethyl 3-(4-ethoxypyrazol-1-yl)propanoate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2-3 eq), to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 2-3 with a strong acid (e.g., concentrated HCl) at 0 °C.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, 3-(4-ethoxypyrazol-1-yl)-propionic acid.

Data Presentation

The following tables summarize the key parameters for each synthetic step. The yields are estimates based on similar reactions reported in the literature.

Table 1: Synthesis of 4-Hydroxypyrazole

| Parameter | Value |

| Starting Material | Vinyl azide |

| Key Reagents | Hydrazine hydrate, NaOH |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Reaction Time | 8-12 hours |

| Typical Yield | 45-60%[1] |

Table 2: Etherification of 4-Hydroxypyrazole

| Parameter | Value |

| Starting Material | 4-Hydroxypyrazole |

| Key Reagents | Ethyl iodide/bromide, NaH or K₂CO₃ |

| Solvent | DMF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% (estimated) |

Table 3: N-Alkylation and Hydrolysis

| Step | Parameter | Value |

| Michael Addition | Starting Material | 4-Ethoxypyrazole |

| Key Reagents | Ethyl acrylate, (optional catalyst) | |

| Solvent | Acetonitrile or neat | |

| Temperature | Room Temperature to Reflux | |

| Reaction Time | 12-48 hours | |

| Typical Yield | >90%[2] | |

| Hydrolysis | Starting Material | Ethyl 3-(4-ethoxypyrazol-1-yl)propanoate |

| Key Reagents | NaOH or KOH | |

| Solvent | Ethanol/Water | |

| Temperature | Reflux | |

| Reaction Time | 2-4 hours | |

| Typical Yield | 85-95% (estimated) |

Visualization of Experimental Workflow

The following diagram illustrates the detailed workflow for the synthesis of 3-(4-Ethoxypyrazol-1-yl)-propionic acid.

References

In-Depth Technical Guide: Biological Activity of 4-Ethoxy-Substituted Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives have long been recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] The strategic substitution at various positions of the pyrazole ring allows for the fine-tuning of their biological profiles. This technical guide focuses specifically on the biological activities of pyrazole derivatives featuring a 4-ethoxy substitution. The introduction of an ethoxy group at the C4 position can significantly influence the molecule's lipophilicity, steric hindrance, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets. This document provides a comprehensive overview of the reported anticancer and antimicrobial activities of these compounds, complete with quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of 4-Ethoxy-Substituted Pyrazole Derivatives

Recent studies have highlighted the potential of 4-ethoxy-substituted pyrazole derivatives as potent anticancer agents. These compounds have been shown to inhibit tumor cell growth and interfere with key cellular processes such as tubulin polymerization.

Quantitative Anticancer Activity Data

The following table summarizes the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for a series of pyrazole derivatives where an ethoxy-substituted aniline ring is a key feature.

| Compound ID | Cancer Cell Line | GI50 (µM) | Target/Mechanism | IC50 (µM) | Reference |

| 5a | K562 (Leukemia) | - | Tubulin Polymerization | - | [1] |

| MCF-7 (Breast Cancer) | - | - | [1] | ||

| A549 (Lung Cancer) | - | - | [1] | ||

| 5b | K562 (Leukemia) | - | Tubulin Polymerization | 7.30 | [1] |

| MCF-7 (Breast Cancer) | - | - | [1] | ||

| A549 (Lung Cancer) | - | - | [1] | ||

| 5e | K562 (Leukemia) | - | Tubulin Polymerization | - | [1] |

| MCF-7 (Breast Cancer) | - | - | [1] | ||

| A549 (Lung Cancer) | - | - | [1] |

Note: Specific GI50 values for the individual cell lines for compounds 5a, 5b, and 5e were not explicitly provided in the source material, but the text indicates high potency for certain cell lines. The IC50 value for tubulin polymerization is specifically for compound 5b.

Experimental Protocols: Anticancer Activity Evaluation

The in vitro anticancer activity of the 4-ethoxy-substituted pyrazole derivatives was assessed using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[1]

-

Cell Culture: Human cancer cell lines (e.g., K562, MCF-7, A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The GI50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated from the dose-response curves.

The effect of the compounds on tubulin polymerization was evaluated using a commercially available tubulin polymerization assay kit.[1]

-

Tubulin Preparation: Purified tubulin was reconstituted in a general tubulin buffer.

-

Reaction Mixture: The reaction mixture was prepared containing tubulin, GTP, and either the test compound or a control vehicle.

-

Polymerization Monitoring: The polymerization of tubulin into microtubules was initiated by incubation at 37°C and monitored by measuring the change in absorbance (e.g., at 340 nm) over time using a spectrophotometer.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, was determined from the dose-response curve.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow for assessing anticancer activity and a simplified representation of the tubulin polymerization inhibition mechanism.

References

In Vitro Screening of Novel Pyrazole Derivatives: A Technical Guide

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs and investigational agents. This technical guide provides an in-depth overview of the in vitro screening methodologies employed to identify and characterize novel pyrazole derivatives with therapeutic potential, primarily focusing on their anticancer and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new chemical entities.

Core Principles of In Vitro Screening

In vitro screening is the foundational step in drug discovery, allowing for the rapid and cost-effective evaluation of a large number of compounds in a controlled laboratory setting. For pyrazole derivatives, the primary goals of in vitro screening are to:

-

Identify Hit Compounds: To screen libraries of novel pyrazole derivatives to identify initial "hits" that exhibit a desired biological activity (e.g., cytotoxicity against cancer cells, inhibition of microbial growth).

-

Determine Potency and Efficacy: To quantify the biological activity of hit compounds through dose-response studies, typically by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

-

Elucidate Mechanism of Action: To investigate the molecular targets and signaling pathways through which the pyrazole derivatives exert their effects.

-

Establish Structure-Activity Relationships (SAR): To understand how chemical modifications to the pyrazole scaffold influence biological activity, guiding the design of more potent and selective analogs.

Data Presentation: Anticancer and Antimicrobial Activities of Novel Pyrazole Derivatives

The following tables summarize the in vitro biological activities of representative novel pyrazole derivatives against various cancer cell lines and microbial strains.

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Target/Mechanism | Reference |

| 12d | A2780 (Ovarian) | Antiproliferative | Not specified | Tubulin polymerization inhibitor | [1] |

| Hydroxypyrazoloquinolin-4 | Tumor cells | Antiproliferative | Not specified | CDK inhibitor | [2][3] |

| Compound 8 | HeLa, MCF7, A549, HCT116, B16F10 | Cytotoxicity | 0.0248 (average) | Tubulin polymerization inhibitor | [4] |

| Compound 9 | HeLa, MCF7, A549, HCT116, B16F10 | Cytotoxicity | 0.028 (average) | Tubulin polymerization inhibitor | [4] |

| Compound 31 | A549 (Lung) | Antiproliferative | 42.79 | CDK2 inhibitor | [4] |

| Compound 32 | A549 (Lung) | Antiproliferative | 55.73 | CDK2 inhibitor | [4] |

| Compound 43 | MCF-7 (Breast) | Cytotoxicity | 0.25 | PI3 kinase inhibitor | [4] |

| Compound 50 | HepG2 (Liver) | Cytotoxicity | 0.71 | Dual EGFR/VEGFR-2 inhibitor | [4] |

| Compound 25 | HT29, PC3, A549, U87MG | Cytotoxicity | 3.17 - 6.77 | Antiangiogenic | [4] |

| Compound C5 | MCF-7 (Breast) | Antiproliferative | 0.08 | EGFR inhibitor | [5] |

| Compound 5o | MCF-7, SiHa, PC-3 | Cytotoxicity | 2.13 - 4.46 | Tubulin polymerization inhibitor | [6] |

| 3j | SH-SY5Y (Neuroblastoma) | Cytotoxicity | 19.18 µg/ml | Not specified | [7] |

Table 2: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound ID | Microbial Strain | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4 | E. coli, P. mirabilis, B. subtilis, S. albus, C. albicans, A. niger | Antibacterial/Antifungal | Not specified | Moderate to good activity | [8] |

| 6e | E. coli, P. mirabilis, B. subtilis, S. albus, C. albicans, A. niger | Antibacterial/Antifungal | Not specified | Moderate to good activity | [8] |

| 3a | B. subtilis, S. aureus | Antibacterial | 25 | 20 | [7] |

| 3j | B. subtilis | Antibacterial | 24 | 20 | [7] |

| 6b, 6f, 6g, 6j, 6k | A. niger, C. albicans | Antifungal | Not specified | Active | [9] |

| 6b, 6c, 6f, 6j, 6k | E. coli, S. aureus | Antibacterial | Not specified | Active | [9] |

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below. These protocols are generalized and may require optimization based on the specific pyrazole derivatives, cell lines, or microbial strains being tested.

MTT Assay for Cytotoxicity Screening

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of chemical compounds.[1][5] It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[2] It is particularly useful for identifying compounds that induce cell cycle arrest.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically intercalates into the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Protocol:

-

Cell Treatment: Treat cells with the pyrazole derivatives at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure. This can be done by adding the ethanol dropwise while vortexing the cell pellet.

-

Washing: Wash the fixed cells with phosphate-buffered saline (PBS) to remove the ethanol.

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade any RNA, as PI can also bind to double-stranded RNA.

-

PI Staining: Add a PI staining solution to the cells and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the single-cell population to exclude doublets and debris.

-

Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay is used to determine whether a compound inhibits or promotes the polymerization of tubulin into microtubules.[1] It is a key assay for identifying compounds that target the cytoskeleton.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in turbidity, while stabilizers will enhance it.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP and MgCl2. Keep purified tubulin on ice.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the pyrazole derivative at various concentrations, and finally the purified tubulin.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes) using a temperature-controlled microplate reader.

-

Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of the treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

In Vitro Kinase Inhibition Assay (e.g., EGFR)

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).[5]

Principle: The assay typically involves incubating the purified kinase enzyme with its substrate (e.g., a specific peptide) and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, often using methods like ELISA, fluorescence, or luminescence.

Protocol:

-

Reagent Preparation: Prepare a kinase reaction buffer, the purified EGFR enzyme, the peptide substrate, and ATP.

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the pyrazole derivative at various concentrations, and the EGFR enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luciferase-based reaction.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Agar Well Diffusion for Antimicrobial Susceptibility Testing

This method is a preliminary test to assess the antimicrobial activity of a compound.[8]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then made in the agar, and the test compound is added to the wells. The compound diffuses into the agar, and if it has antimicrobial activity, it will create a zone of inhibition where the microorganism cannot grow.

Protocol:

-

Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate.

-

Well Creation: Aseptically create wells in the agar using a sterile borer.

-

Compound Addition: Add a known concentration of the pyrazole derivative solution to each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microorganisms. The MIC is determined by observing the lowest concentration at which no visible growth occurs after incubation.

Protocol:

-

Serial Dilution: Prepare a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well that remains clear.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro screening of novel pyrazole derivatives.

Caption: Experimental workflow for in vitro screening of pyrazole derivatives.

Caption: Inhibition of CDK-mediated cell cycle progression by pyrazole derivatives.

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. wp.uthscsa.edu [wp.uthscsa.edu]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]

- 9. asm.org [asm.org]

The Pivotal Role of the Ethoxy Group in the Structure-Activity Relationship of Pyrazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of various substituents on the pyrazole ring system allows for the fine-tuning of their pharmacological profiles. Among these, the ethoxy group has emerged as a critical determinant of activity, particularly in the development of anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ethoxy-pyrazole analogs, summarizing quantitative data, detailing experimental protocols, and visualizing key concepts to aid in the rational design of next-generation therapeutics.

Structure-Activity Relationship: The Impact of Ethoxy Substitution

The introduction of an ethoxy group (-OCH2CH3) onto a phenyl ring appended to the pyrazole core can significantly influence the biological activity of the resulting analog. While a comprehensive SAR study focusing solely on a systematic variation of the ethoxy group is not extensively documented in publicly available literature, analysis of various studies on substituted pyrazole derivatives allows for the elucidation of key trends.

One study on a series of 1H-benzofuro[3,2-c]pyrazole derivatives highlighted the importance of the alkoxy group. It was noted that the substitution of an ethoxy group on the aniline ring with electron-withdrawing groups was detrimental to the compound's activity, suggesting the favorability of the electron-donating nature of the ethoxy moiety.[2]

To illustrate the impact of substitutions on the biological activity, the following table summarizes the growth inhibitory concentrations (GI50) of a series of pyrazole analogues against various cancer cell lines. While not all are ethoxy-substituted, they provide a comparative context for the potency of related structures.

Table 1: Growth Inhibitory Activity (GI₅₀, μM) of Pyrazole Analogs

| Compound | R Group Modification | K562 (Leukemia) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |

| 5a | Unspecified | 0.023 | >50 | 0.75 | [2] |

| 5b | Methyl Ester | 0.021 | 1.7 | 0.69 | [2] |

| 5c | N-methyl amide | 1.3 | >50 | 25 | [2] |

| 5d | Amide | 1.6 | >50 | >50 | [2] |

| 5e | Cyano | 0.054 | 2.0 | 0.93 | [2] |

Data extracted from a study on novel pyrazole derivatives. The exact structures of compounds 5a-e and the position of the unspecified R group were not detailed in the provided search results.

The data suggests that small, non-polar, or ester functionalities can lead to potent anticancer activity, particularly against leukemia and lung cancer cell lines.

Key Experimental Protocols

The synthesis and biological evaluation of ethoxy-pyrazole analogs involve a series of well-established chemical and biological procedures. Below are detailed methodologies for key experiments frequently cited in the development of these compounds.

Synthesis of Ethoxy-Substituted Phenyl-Pyrazole Analogs via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which is a common structural motif in active pyrazole derivatives.[3]

General Procedure:

-

Reaction Setup: In a reaction flask, combine the aryl halide (e.g., a bromo-pyrazole derivative) (1.0 eq), the corresponding ethoxy-substituted phenylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base: Add a suitable solvent, often a mixture of an organic solvent like dioxane or toluene and an aqueous solution of a base (e.g., 2M Na₂CO₃).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the ethoxy-pyrazole analogs and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value for each compound.

Logical Relationships in SAR

The structure-activity relationship of ethoxy-pyrazole analogs can be summarized through a logical diagram that illustrates the influence of structural modifications on their biological activity.

Conclusion

The ethoxy group plays a significant, albeit not yet fully systematically explored, role in modulating the biological activity of pyrazole analogs. The available data suggests that its electron-donating nature is often favorable for anticancer activity. This guide provides a foundational understanding of the SAR of these compounds, along with the practical experimental protocols necessary for their synthesis and evaluation. Further research focusing on the systematic variation of the ethoxy group's position and its combination with other substituents is warranted to fully elucidate its potential and to guide the design of more potent and selective pyrazole-based therapeutic agents.

References

The Architecture of Discovery: A Technical Guide to the Synthesis and Elucidation of Novel Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows to empower researchers in this dynamic field.

Core Synthetic Methodologies

The construction of the pyrazole ring can be achieved through various synthetic strategies. This section details some of the most prevalent and efficient methods, complete with generalized experimental protocols.

Knorr Pyrazole Synthesis and its Variations

The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This method remains a robust and widely used approach for the preparation of polysubstituted pyrazoles.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

A mixture of a 1,3-diketone (1.0 mmol) and a substituted hydrazine (1.0 mmol) is dissolved in a suitable solvent such as ethanol or acetic acid (10 mL). The reaction mixture is then heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.[2]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of complex pyrazole derivatives.[1][3]

Experimental Protocol: One-Pot, Three-Component Synthesis of Polysubstituted Pyrazoles

To a solution of an aldehyde (1.0 mmol) and a 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent like ethanol (10 mL), is added a catalytic amount of an acid or base (e.g., piperidine, 0.1 mmol). The mixture is stirred at room temperature for 30 minutes. Subsequently, a hydrazine derivative (1.0 mmol) is added, and the reaction mixture is refluxed for 4-8 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the polysubstituted pyrazole. Further purification can be achieved by recrystallization.[3][4]

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)

The reaction of α,β-unsaturated ketones or aldehydes (chalcones) with hydrazines provides a straightforward route to pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.

Experimental Protocol: Synthesis of Pyrazoles from Chalcones

A mixture of a chalcone derivative (1.0 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (15 mL) is heated at reflux for 5-7 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-cold water. The solid product that separates out is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to give the desired pyrazole derivative.[5]

Biological Activities and Structure-Activity Relationships

Novel pyrazole compounds are frequently evaluated for their potential as therapeutic agents, with a primary focus on their anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound ID | R1 Group | R2 Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| PZ-1 | 4-Sulfamoylphenyl | 4-Trifluoromethylphenyl | >100 | 0.28 | >357 | [7] |

| PZ-2 | 4-Sulfamoylphenyl | 4-Methylphenyl | 15.2 | 0.04 | 380 | [8] |

| PZ-3 | 4-Nitrophenyl | 4-Methoxyphenyl | 0.263 | 0.017 | 15.5 | [9] |

| PZ-4 | Phenyl | Pyridin-3-yl | - | - | - | [7] |

| PZ-5 | 4-Chlorophenyl | Phenyl | 8.5 | 0.15 | 56.7 | [8] |

Anticancer Activity

The anticancer potential of pyrazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[10]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives against Various Cancer Cell Lines

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| APZ-1 | VEGFR-2 Inhibitor | PC-3 (Prostate) | 1.22 | [11] |

| APZ-2 | VEGFR-2 Inhibitor | PC-3 (Prostate) | 1.24 | [11] |

| APZ-3 | CDK2 Inhibitor | MCF-7 (Breast) | 17.12 | [3] |

| APZ-4 | CDK2 Inhibitor | HepG2 (Liver) | 10.05 | [3] |

| APZ-5 | DNA Binding | HepG2 (Liver) | 2 | [10] |

| APZ-6 | BRAFV600E Inhibitor | WM266.4 (Melanoma) | 2.63 | [12] |

| APZ-7 | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 5.21 | [10] |

Visualization of Key Pathways and Workflows

Understanding the mechanism of action and the discovery process is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole compounds and a typical workflow for their discovery and evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-pot synthesis of trisubstituted pyrazoles via multicomponent approach | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of Pyrazole-Based Compounds: An In-depth Technical Guide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its metabolic stability and versatile chemical nature allow for the development of compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][4][6][7] This technical guide provides a comprehensive overview of the pharmacological profiling of pyrazole-based compounds for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding and further exploration of this important class of therapeutic agents.

Introduction to Pyrazole-Based Compounds in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in a variety of pharmacologically active agents. Notable examples include the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, and several compounds in development for treating a range of diseases.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[8] This has led to the discovery of pyrazole derivatives that target a diverse set of biological molecules, including enzymes like cyclooxygenases (COX) and protein kinases, as well as microbial targets.[4][9]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the in vitro activity of selected pyrazole-based compounds against key biological targets. These tables are intended to provide a comparative overview of the potency and selectivity of different structural classes of pyrazoles.

Table 1: Pyrazole-Based COX-2 Inhibitors

| Compound ID/Reference | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Compound 11 [1] | COX-2 | In vitro enzyme assay | 0.043 | Selective |

| Compound 12 [1] | COX-2 | In vitro enzyme assay | 0.049 | Selective |

| Compound 15 [1] | COX-2 | In vitro enzyme assay | 0.045 | Selective |

| PYZ10[3] | COX-2 | In vitro enzyme assay | 0.0000283 | Selective |

| PYZ11[3] | COX-2 | In vitro enzyme assay | 0.0002272 | Selective |

| Compound 5f [5] | COX-2 | In vitro enzyme assay | 1.50 | 9.56 |

| Compound 6f [5] | COX-2 | In vitro enzyme assay | 1.15 | 8.31 |

| Celecoxib (Reference)[5] | COX-2 | In vitro enzyme assay | 2.16 | 2.51 |

Table 2: Pyrazole-Based Anticancer Agents

| Compound ID/Reference | Cell Line | Target/Pathway | IC50/GI50 (µM) |

| Compound 11 [1] | MCF-7 (Breast) | EGFR/Topo-1 | 2.85 |

| Compound 11 [1] | HT-29 (Colon) | EGFR/Topo-1 | 2.12 |

| Compound 25 [10] | WM266.4 (Melanoma) | BRAF(V600E) | 0.24 |

| Compound 30 [10] | WM266.4 (Melanoma) | BRAF(V600E) | 0.19 |

| Compound 39 [8] | HCT-116 (Colon) | Hsp90 | > 50 (in parental), much lower in Cdc37-knockout |

| Compound 9 [11] | MCF-7 (Breast) | Hsp90 | 2.44 |

| Compound 10 [11] | MCF-7 (Breast) | Hsp90 | 7.30 |

| Compound 49 [12] | EGFR Tyrosine Kinase | Enzyme Assay | 0.26 |

| Compound 49 [12] | HER-2 Tyrosine Kinase | Enzyme Assay | 0.20 |

| Compound 50 [12] | MCF-7 (Breast) | - | 0.83 - 1.81 |

| Compound 50 [12] | A549 (Lung) | - | 0.83 - 1.81 |

| Compound 50 [12] | HeLa (Cervical) | - | 0.83 - 1.81 |

Table 3: Pyrazole-Based Antimicrobial Agents

| Compound ID/Reference | Microorganism | Assay Type | MIC (µg/mL) |

| Compound 21a [6] | Staphylococcus aureus | Broth microdilution | 62.5 |

| Compound 21a [6] | Bacillus subtilis | Broth microdilution | 125 |

| Compound 21a [6] | Candida albicans | Broth microdilution | 2.9 |

| Compound 21a [6] | Aspergillus niger | Broth microdilution | 7.8 |

| Compound 3c [13] | Staphylococcus aureus (MDR) | Broth microdilution | 32-64 |

| Compound 4b [13] | Staphylococcus aureus (MDR) | Broth microdilution | 32-64 |

| Compound 3c [13] | Mycobacterium tuberculosis | - | Moderate activity |

| Compound 4a [13] | Mycobacterium tuberculosis (MDR) | - | Moderate activity |

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate pharmacological profiling of novel compounds. Below are methodologies for key assays.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[2][13]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

COX Cofactor Solution

-

COX Probe (e.g., a fluorogenic probe)

-

Arachidonic Acid (Substrate)

-

Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds and the reference inhibitor in DMSO.

-

In a 96-well black microplate, add the following to each well in the specified order:

-

150 µL of COX Assay Buffer

-

10 µL of COX Cofactor Solution

-

10 µL of COX-2 enzyme solution

-

10 µL of the diluted test compound or reference inhibitor. For the 100% enzyme activity control, add 10 µL of DMSO. For the blank, add 10 µL of assay buffer instead of the enzyme.

-

-

Mix gently and incubate the plate at 37°C for 10 minutes.

-

Add 10 µL of the COX Probe to each well.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to each well.

-

Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

The percent inhibition is calculated using the following formula: % Inhibition = [(Rate_enzyme_control - Rate_sample) / Rate_enzyme_control] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Carrageenan-Induced Paw Edema Assay (In Vivo)

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.[6][7][9][14][15]

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

-

Male Wistar rats or Swiss albino mice (specific pathogen-free)

-

1% (w/v) solution of λ-carrageenan in sterile saline

-

Test compound and reference drug (e.g., Indomethacin or Phenylbutazone)

-

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Group the animals (n=5-6 per group) for control, reference, and test compound treatments.

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

-

After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the change in paw volume from the initial measurement.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

In Vitro BRAF Kinase Inhibition Assay

This protocol is based on established methods for determining kinase inhibition.[3][15]

Objective: To determine the IC50 of a test compound against BRAF kinase activity.

Materials:

-

Recombinant active BRAF kinase (e.g., BRAF V600E)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

Substrate (e.g., inactive MEK1)

-

ATP

-

Test compounds and reference inhibitor (e.g., Vemurafenib) dissolved in DMSO

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-MEK antibody for ELISA)

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound in kinase buffer.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a solution of ATP in kinase buffer.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and detect the kinase activity. If using the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced. If using an ELISA-based method, transfer the reaction mixture to a plate coated with the substrate and detect the phosphorylated substrate using a specific antibody.

-

Calculate the percent inhibition for each compound concentration relative to the control (DMSO).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Hsp90 Inhibition Assay

Several methods can be used to assess Hsp90 inhibition. An ATPase activity assay is a common approach.[1][16]

Objective: To measure the inhibition of Hsp90 ATPase activity by a test compound.

Materials:

-

Recombinant human Hsp90α

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

ATP

-

Test compounds and reference inhibitor (e.g., 17-AAG) dissolved in DMSO

-

ADP detection system (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

-

In a 96-well plate, add Hsp90 and the test compound in assay buffer.

-

Incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction for a defined time (e.g., 3-4 hours) at 37°C.

-

Stop the reaction and measure the amount of ADP produced using a detection system like ADP-Glo™, following the manufacturer's protocol.

-

Calculate the percent inhibition of ATPase activity for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism adjusted to a standard density (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by pyrazole-based compounds.

Caption: COX-2 signaling pathway in inflammation.

Caption: BRAF-MEK-ERK signaling pathway in cancer.

Caption: Hsp90 chaperone cycle and its inhibition.

Experimental Workflow

Caption: General workflow for pharmacological profiling.

Conclusion

Pyrazole-based compounds represent a highly valuable and versatile class of molecules in drug discovery. Their proven success in targeting a range of diseases, coupled with their synthetic tractability, ensures their continued importance in the development of new therapeutics. This technical guide has provided a foundational overview of the pharmacological profiling of these compounds, from quantitative data analysis and detailed experimental protocols to the visualization of key cellular pathways. It is anticipated that this resource will aid researchers in the rational design and evaluation of novel pyrazole-based drug candidates, ultimately contributing to the advancement of new medicines.

References

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Inhibition of Hsp90 Protein by Benzothiazoloquinazolinequinones Is Enhanced in The Presence of Ascorbate. A Preliminary In Vivo Antiproliferative Study [mdpi.com]

- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

The Therapeutic Potential of Pyrazole Derivatives: A Technical Guide

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents across diverse disease areas.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1] This technical guide provides an in-depth exploration of the therapeutic potential of pyrazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their anticancer applications.

Data Presentation: Anticancer Activity of Pyrazole Derivatives

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of selected pyrazole derivatives, providing a comparative overview of their potency.

Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| 161a | A-549 (Lung) | 4.91 | 5-Fluorouracil | 59.27 |

| 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 |

| 161a | HCT-8 (Colon) | Potent Inhibition | 5-Fluorouracil | - |

| 161b | HCT-8 (Colon) | Potent Inhibition | 5-Fluorouracil | - |

| 161c | HCT-8 (Colon) | Potent Inhibition | 5-Fluorouracil | - |

| 161a | Bel7402 (Liver) | Potent Inhibition | 5-Fluorouracil | - |

| 161b | Bel7402 (Liver) | Potent Inhibition | 5-Fluorouracil | - |

| 161c | Bel7402 (Liver) | Potent Inhibition | 5-Fluorouracil | - |

| Compound 30 | A549 (Lung) | 60% inhibition at 10 µM | - | - |

| Compound 31 | A549 (Lung) | 42.79 | - | - |

| Compound 32 | A549 (Lung) | 55.73 | - | - |

| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 |

| Compound 22 | MCF-7 (Breast) | 0.01 | Doxorubicin | - |

| Compound 23 | NCI-H460 (Lung) | 0.03 | Doxorubicin | - |

| Compound 23 | SF-268 (CNS) | 31.5 | Doxorubicin | - |

| Compound 6g | A549 (Lung) | 1.537 ± 0.097 | - | - |

| Compound 6d | A549 (Lung) | 5.176 ± 0.164 | - | - |

| Compound 6j | A549 (Lung) | 8.493 ± 0.667 | - | - |

| Compound 4a | HepG2 (Liver) | 0.15 ± 0.03 | Erlotinib | 0.73 ± 0.04 |

| Compound 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

| Compound 7b | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

Data compiled from multiple sources.[5][6][7]

Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| Compound C5 | EGFR | 0.07 | Erlotinib | - |

| Compound 24 | CDK2 | 0.025 | - | - |

| Compound 49 | EGFR | 0.26 | - | - |

| Compound 49 | HER-2 | 0.20 | - | - |

| Compound 6g | EGFR | 0.024 ± 0.002 | Erlotinib | 0.002 ± 0.001 |

| Compound 4a | EGFR | 0.31 ± 0.008 | Erlotinib | 0.11 ± 0.008 |

| Compound 3 | EGFR | 0.06 | Erlotinib | 0.13 |

| Compound 9 | VEGFR-2 | 0.22 | - | - |

Data compiled from multiple sources.[7]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives are crucial for reproducibility and further development.

Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8]

General Protocol for Knorr Pyrazole Synthesis:

-

Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: Add the hydrazine derivative (1 to 1.2 equivalents) dropwise to the solution of the 1,3-dicarbonyl compound. The reaction can be exothermic, so controlled addition and cooling may be necessary.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate directly from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure pyrazole derivative.

-

Characterization: The structure of the synthesized pyrazole derivative is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Detailed Protocol for MTT Assay:

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count.

-

Dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test pyrazole derivative in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

-

Mandatory Visualizations

Signaling Pathway: EGFR Inhibition by Pyrazole Derivatives

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. m.youtube.com [m.youtube.com]

The Initial Characterization of N-Alkylated Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-alkylated pyrazoles represent a pivotal class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that have positioned them as crucial scaffolds in medicinal chemistry and drug discovery.[1][2] Their unique structural features allow for diverse functionalization, leading to compounds with potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] This technical guide provides a comprehensive overview of the initial characterization of N-alkylated pyrazoles, focusing on their synthesis, spectroscopic analysis, and biological evaluation, presented in a format tailored for researchers and professionals in the field of drug development.

Synthetic Methodologies and Experimental Protocols

The synthesis of N-alkylated pyrazoles can be achieved through various methods, with the choice of protocol often depending on the desired substitution pattern, yield, and environmental considerations. Several key approaches have been documented, including acid-catalyzed reactions, microwave-assisted synthesis, and green chemistry methods.

Acid-Catalyzed N-Alkylation with Trichloroacetimidates

A notable method for the N-alkylation of pyrazoles involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst.[5][6] This approach provides a valuable alternative to methods requiring strong bases or high temperatures.[6]

General Experimental Protocol:

-

A round-bottom flask is charged with the trichloroacetimidate (1 equivalent), the pyrazole (1 equivalent), and camphorsulfonic acid (CSA) (0.2 equivalents) under an argon atmosphere.

-

Dry 1,2-dichloroethane (DCE) is added to create a 0.25 M solution.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

Following the reaction, the mixture is diluted with ethyl acetate (EA) and washed with saturated aqueous sodium bicarbonate (NaHCO3) and brine.

-

The organic layer is dried over sodium sulfate (Na2SO4) and concentrated.

-

The resulting residue is purified by silica gel flash column chromatography to yield the N-alkyl pyrazole product.[5]

This method has been successfully applied to synthesize a variety of N-alkyl pyrazoles with good yields. For unsymmetrical pyrazoles, this reaction can produce a mixture of two regioisomers, with steric effects generally controlling the major product.[5]

Spectroscopic Characterization

The structural elucidation of newly synthesized N-alkylated pyrazoles relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for Selected N-Alkylated Pyrazoles [5]

| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | IR (ATR) ν (cm-1) |

| 4-Chloro-1-(1-phenylethyl)-1H-pyrazole (8) | 7.50 (s, 1H), 7.39–7.30 (m, 4H), 7.24 (d, J = 7.6 Hz, 2H), 5.48 (q, J = 7.0 Hz, 1H), 1.89 (d, J = 7.0 Hz, 3H) | 141.1, 137.5, 128.9, 128.2, 126.4, 126.0, 109.9, 61.9, 21.1 | 3129, 3030, 2936, 1493, 1310, 960, 696, 617 |

| 1-Benzhydryl-4-chloro-1H-pyrazole (16) | 7.42 (s, 1H), 7.26–7.22 (m, 6H), 7.13 (s, 1H), 7.00–6.99 (m, 4H), 6.61 (s, 1H) | 138.8, 138.2, 128.8, 128.4, 128.2, 127.6, 110.0, 70.3 | 3108, 3027, 2927, 1520, 726, 694 |

| 4-Chloro-1-[(p-chlorophenyl)methyl]-1H-pyrazole (34) | 7.37 (s, 1H), 7.25–7.22 (m, 4H), 7.05 (d, J = 8.3 Hz, 2H), 5.11 (s, 2H) | 138.2, 134.4, 134.3, 129.1, 128.9, 127.2, 110.6, 55.9 | 3129, 3045, 2943, 1492, 970, 755 |

| 2-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1,3-isoindolinedione (36) | 8.13 (s, 1H), 7.95–7.88 (m, 4H), 7.58 (s, 1H), 5.85 (s, 2H) (in (CD3)2SO) | 167.2, 138.7, 135.5, 131.6, 129.5, 124.1, 109.2, 52.8 (in (CD3)2SO) | 3135, 2963, 1771, 1717, 1401, 1323 |

Biological Activity and Quantitative Data

N-alkylated pyrazoles have been extensively evaluated for their potential as therapeutic agents. A significant body of research highlights their cytotoxic activity against various cancer cell lines.

Anticancer Activity

Several studies have demonstrated the potent anticancer effects of N-alkylated pyrazole derivatives. For instance, certain N-substituted pyrazolone derivatives have shown significant cytotoxic activity against HepG-2, MCF-7, and A-549 tumor cell lines.[7]

Table 2: Anticancer Activity (IC50 in µg/mL) of Selected N-Substituted Pyrazolone Derivatives [7]

| Compound | HepG-2 | MCF-7 | A-549 |

| 7c | 9.57 | 12.92 | 14.16 |

| 12 | 2.59 | 4.42 | 2.93 |

| 16 | 9.55 | 13.33 | 10.54 |

These results underscore the potential of N-alkylated pyrazoles as promising candidates for the development of novel anticancer drugs.[7] The diverse biological activities of pyrazole derivatives also include antibacterial, antifungal, and anti-inflammatory effects, making them a versatile scaffold for further investigation.[1][8]

Visualizing Experimental Workflows and Pathways

To facilitate a clearer understanding of the processes involved in the characterization of N-alkylated pyrazoles, graphical representations of experimental workflows and logical relationships are provided below.

Caption: General workflow for the synthesis, characterization, and biological evaluation of N-alkylated pyrazoles.

Caption: Factors influencing the regioselectivity of N-alkylation in unsymmetrical pyrazoles.

This guide provides a foundational understanding of the initial characterization of N-alkylated pyrazoles. The detailed protocols, tabulated data, and visual workflows are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this versatile heterocyclic scaffold.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A Convenient Green Synthesis and Characterization of Some Pyrazolone Derivatives: Anticancer Activity [ejchem.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs across diverse therapeutic areas. This technical guide provides a comprehensive overview of the pyrazole scaffold, encompassing its fundamental properties, synthesis, biological activities, and its role in the design of targeted therapies. The guide is intended to be a valuable resource for professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative bioactivity data, and visualizations of key signaling pathways.

Physicochemical Properties and Medicinal Chemistry Significance

The pyrazole ring possesses a unique combination of physicochemical properties that make it an attractive pharmacophore in drug design. It is an aromatic system, which contributes to its stability and allows for diverse substitution patterns at its carbon and nitrogen atoms. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[1]

One of the key advantages of the pyrazole scaffold is its role as a bioisostere for other aromatic rings, such as benzene or other heterocycles. Replacing a phenyl ring with a pyrazole can lead to significant improvements in physicochemical properties, including enhanced aqueous solubility and reduced lipophilicity, which are often desirable for optimizing drug-like characteristics.[2] Moreover, the metabolic stability of the pyrazole ring is a significant factor in its prevalence in modern drug discovery.[3]

Synthetic Methodologies

The construction of the pyrazole core can be achieved through several reliable synthetic strategies. The two most prominent methods are the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions.

Knorr Pyrazole Synthesis (Cyclocondensation of 1,3-Dicarbonyls with Hydrazines)

This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.[4][5][6]

1,3-Dipolar Cycloaddition

This powerful and versatile method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon multiple bond (an alkyne or an alkene).[3] The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,2,3-triazoles, which are isomeric to pyrazoles but share some similar applications.[7] For pyrazole synthesis, the reaction of diazo compounds with alkynes is a common approach.[8][9]

Prominent Pyrazole-Containing Drugs and Their Biological Targets

The therapeutic success of pyrazole-based drugs is extensive. Below are a few prominent examples that highlight the diverse biological targets that can be effectively modulated by this scaffold.

-

Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[10][11]

-

Sildenafil (Viagra®): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used for the treatment of erectile dysfunction.[12]

-

Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[13][14][15]

-

Imatinib (Gleevec®): A tyrosine kinase inhibitor that targets the BCR-ABL fusion protein in chronic myeloid leukemia (CML).[16][17]

Data Presentation: Quantitative Bioactivity and Pharmacokinetics

The following tables summarize key quantitative data for the representative pyrazole-containing drugs, providing a basis for comparison of their potency, selectivity, and pharmacokinetic profiles.

Table 1: In Vitro Bioactivity of Representative Pyrazole-Containing Drugs

| Drug | Target | IC50 | Ki | Selectivity |

| Celecoxib | COX-2 | 0.04 µM | - | ~375-fold vs. COX-1 |

| COX-1 | 15 µM | - | ||

| Sildenafil | PDE5 | 3.5 nM | - | >1000-fold vs. PDE1, 2, 3, 4, 7, 8, 9, 10; ~10-fold vs. PDE6 |

| PDE6 | 35 nM | - | ||

| Ruxolitinib | JAK1 | 3.3 nM | - | >130-fold vs. JAK3 |

| JAK2 | 2.8 nM | - | ||

| JAK3 | 428 nM | - | ||